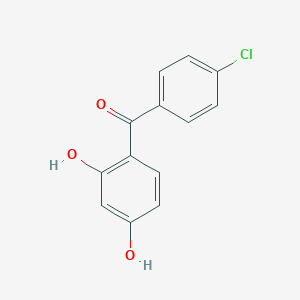

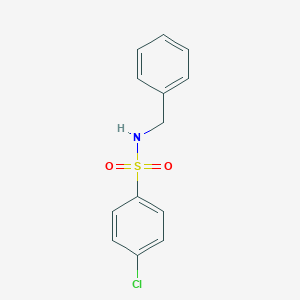

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone

Descripción general

Descripción

Molecular Structure Analysis

The crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone has been determined . The compound crystallizes in the monoclinic space group P2 1 with unit cell parameters a = 6.5465(9) Å, b = 8.0647(11) Å, c = 10.8476(15) Å, β = 105.591(3)°, and V = 551.63(13) Å 3 .Aplicaciones Científicas De Investigación

Synthesis and Reactivity :

- (4-Chlorophenyl)(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized and found to undergo Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles under specific conditions, indicating potential for complex organic synthesis (Pouzet et al., 1998).

- Another study explored the reaction of (4-chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone with arylamines, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives, highlighting its reactivity in organic synthesis (Harano et al., 2007).

Structural and Molecular Studies :

- The role of edge-to-face interaction between aromatic rings in clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene was investigated, where (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone served as clathrate hosts, contributing to our understanding of molecular interactions (Eto et al., 2011).

Antioxidant Properties :

- A derivative, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, and its bromine-substituted derivatives were synthesized and evaluated for antioxidant activities. These compounds showed effective radical scavenging and potential antioxidant properties (Çetinkaya et al., 2012).

Dynamics and Thermal Properties :

- The dynamics, polarity, and thermal properties of isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone were studied, revealing significant insights into the physicochemical properties of these compounds (Saiz et al., 1996).

Heterocyclization and Derivative Formation :

- A study demonstrated the use of 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction leading to heterocyclization to form an isoflavone, expanding the potential applications in chemical synthesis (Moskvina et al., 2015).

Photostability and Environmental Behavior :

- The environmental fate and behavior of a related compound, benzophenone-8 (BP8), were studied in aqueous solutions. This research contributes to understanding the environmental impact and stability of such compounds (Santos & Esteves da Silva, 2019).

Propiedades

IUPAC Name |

(4-chlorophenyl)-(2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCRKLJFFOUPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B174864.png)

![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)